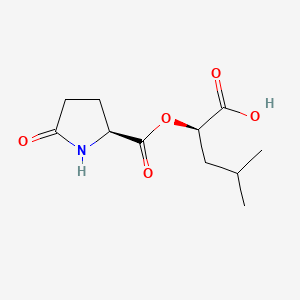
(R)-1-Carboxy-3-methylbutyl 5-oxo-L-prolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-Carboxy-3-methylbutyl 5-oxo-L-prolinate is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of a carboxylic acid group, a methyl group, and a proline derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Carboxy-3-methylbutyl 5-oxo-L-prolinate typically involves the esterification of ®-1-Carboxy-3-methylbutanol with 5-oxo-L-proline. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of ®-1-Carboxy-3-methylbutyl 5-oxo-L-prolinate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
®-1-Carboxy-3-methylbutyl 5-oxo-L-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
®-1-Carboxy-3-methylbutyl 5-oxo-L-prolinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of ®-1-Carboxy-3-methylbutyl 5-oxo-L-prolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
相似化合物的比较
Similar Compounds
1-Substituted 5-oxopyrrolidine-3-carboxylic acids: These compounds share a similar core structure but differ in the substituents attached to the pyrrolidine ring.
5-Oxo-L-proline derivatives: These compounds have variations in the side chains attached to the proline moiety.
Uniqueness
®-1-Carboxy-3-methylbutyl 5-oxo-L-prolinate is unique due to its specific chiral configuration and the presence of both carboxylic acid and proline derivative functionalities. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
37755-50-3 |
|---|---|
分子式 |
C11H17NO5 |
分子量 |
243.26 g/mol |
IUPAC 名称 |
(2R)-4-methyl-2-[(2S)-5-oxopyrrolidine-2-carbonyl]oxypentanoic acid |
InChI |
InChI=1S/C11H17NO5/c1-6(2)5-8(10(14)15)17-11(16)7-3-4-9(13)12-7/h6-8H,3-5H2,1-2H3,(H,12,13)(H,14,15)/t7-,8+/m0/s1 |
InChI 键 |
BLRNKJDBDKWEAL-JGVFFNPUSA-N |
手性 SMILES |
CC(C)C[C@H](C(=O)O)OC(=O)[C@@H]1CCC(=O)N1 |
规范 SMILES |
CC(C)CC(C(=O)O)OC(=O)C1CCC(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















